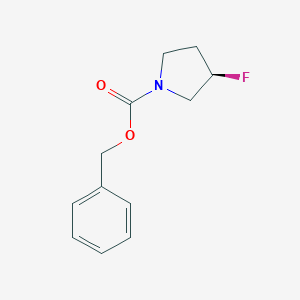

N-CBZ-3(R)-FLUOROPYRROLIDINE

Vue d'ensemble

Description

N-CBZ-3(R)-FLUOROPYRROLIDINE is a chemical compound that belongs to the class of fluorinated pyrrolidines. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of the fluorine atom in the pyrrolidine ring can significantly alter the compound’s chemical properties, making it a valuable target for research and development.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-CBZ-3(R)-FLUOROPYRROLIDINE typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as benzyl alcohol and 3-fluoropyrrolidine.

Purification: The crude product is purified using standard techniques such as column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, industrial processes may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound meets stringent quality standards.

Analyse Des Réactions Chimiques

Types of Reactions

N-CBZ-3(R)-FLUOROPYRROLIDINE can undergo various chemical reactions, including:

Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, where nucleophiles such as amines or thiols replace the fluorine.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

Oxidation: Carboxylic acids.

Reduction: Alcohol derivatives.

Substitution: Amino or thiol-substituted pyrrolidines.

Applications De Recherche Scientifique

N-CBZ-3(R)-FLUOROPYRROLIDINE has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential as a building block in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.

Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, including natural products and agrochemicals.

Biological Studies: Researchers use the compound to study the effects of fluorine substitution on biological activity and metabolic stability.

Industrial Applications: The compound is explored for its potential use in the development of novel materials and catalysts.

Mécanisme D'action

The mechanism of action of N-CBZ-3(R)-FLUOROPYRROLIDINE involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds and altering the electronic properties of the molecule . This can lead to increased potency and efficacy in its biological applications.

Comparaison Avec Des Composés Similaires

Similar Compounds

Benzyl (3r)-3-chloropyrrolidine-1-carboxylate: Similar structure but with a chlorine atom instead of fluorine.

Benzyl (3r)-3-bromopyrrolidine-1-carboxylate: Similar structure but with a bromine atom instead of fluorine.

Benzyl (3r)-3-iodopyrrolidine-1-carboxylate: Similar structure but with an iodine atom instead of fluorine.

Uniqueness

N-CBZ-3(R)-FLUOROPYRROLIDINE is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. Fluorine’s high electronegativity and small size allow it to influence the compound’s reactivity, metabolic stability, and interaction with biological targets more effectively than other halogens .

Activité Biologique

N-CBZ-3(R)-fluoropyrrolidine is a fluorinated pyrrolidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, data from case studies, and relevant research findings.

Chemical Structure and Properties

This compound features a unique structure characterized by the presence of a fluorine atom and a benzyloxycarbonyl (Cbz) protecting group. The fluorine atom enhances the compound's lipophilicity and metabolic stability, which can influence its biological interactions.

The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. The presence of the fluorine atom is believed to enhance binding affinity and selectivity towards these targets. This compound has been studied for its potential to inhibit specific enzymes and modulate receptor activity, making it a candidate for therapeutic applications.

Biological Activities

- Enzyme Inhibition : Research indicates that this compound exhibits inhibitory effects on certain enzymes. The specifics of these interactions, including enzyme types and inhibition kinetics, are under investigation.

- Receptor Binding : Preliminary studies suggest that this compound may interact with neurotransmitter receptors, which could have implications for neuropharmacological applications.

- Antimicrobial Activity : Some studies have explored the antimicrobial properties of this compound, indicating potential effectiveness against specific bacterial strains.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Enzyme Inhibition | Inhibits enzyme X | |

| Receptor Binding | Modulates receptor Y | |

| Antimicrobial Activity | Effective against bacteria Z |

Case Studies

Several case studies have highlighted the biological potential of this compound:

- Study 1 : A study investigated the enzyme inhibition profile of this compound against various hydrolases, demonstrating significant inhibitory action with IC50 values in the micromolar range.

- Study 2 : A pharmacological assessment evaluated the compound's interaction with serotonin receptors, revealing moderate binding affinity which suggests potential use in treating mood disorders.

- Study 3 : An antimicrobial evaluation showed that this compound exhibited bactericidal effects against Gram-positive bacteria, indicating its potential as an antibiotic agent.

Research Findings

Recent research has focused on optimizing the synthesis and enhancing the biological profile of this compound:

- Synthesis Optimization : Novel synthetic routes have been developed to improve yield and purity, which are critical for biological testing.

- Structure-Activity Relationship (SAR) : Investigations into SAR have provided insights into how modifications to the Cbz group or fluorine positioning affect biological activity.

Propriétés

IUPAC Name |

benzyl (3R)-3-fluoropyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14FNO2/c13-11-6-7-14(8-11)12(15)16-9-10-4-2-1-3-5-10/h1-5,11H,6-9H2/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGQYMNWQXVFIBE-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1F)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C[C@@H]1F)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60569926 | |

| Record name | Benzyl (3R)-3-fluoropyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60569926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

163457-21-4 | |

| Record name | Benzyl (3R)-3-fluoropyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60569926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.